2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
CAS No.: 476484-07-8
Cat. No.: VC16174336
Molecular Formula: C23H20ClN5OS
Molecular Weight: 450.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476484-07-8 |
|---|---|
| Molecular Formula | C23H20ClN5OS |
| Molecular Weight | 450.0 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20ClN5OS/c1-15-3-4-16(2)20(13-15)26-21(30)14-31-23-28-27-22(17-9-11-25-12-10-17)29(23)19-7-5-18(24)6-8-19/h3-13H,14H2,1-2H3,(H,26,30) |
| Standard InChI Key | NQHKEPFEXUWDRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Introduction
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound features a complex structure with a triazole ring, a pyridine moiety, and a sulfanyl linkage, which are crucial for its potential pharmacological applications.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the available literature.
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Molecular Weight: Estimated based on similar compounds, typically around 350-400 g/mol, depending on the exact structure.
Structural Features
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Triazole Ring: Central component providing stability and reactivity.
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Pyridine Moiety: Enhances biological activity through interactions with enzymes or receptors.
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Sulfanyl Linkage: Contributes to the compound's chemical reactivity and biological activity.
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Chlorophenyl Group: Adds to the compound's potential for interacting with biological targets.
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2,5-Dimethylphenyl Group: Modifies the compound's lipophilicity and interaction profile.
Synthesis
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step reactions. A common approach includes the reaction of isonicotinohydrazide with isothiocyanatobenzene derivatives in an ethanol solvent under reflux conditions to generate intermediates. These intermediates can then be further reacted with acetic acid derivatives to yield the final product.
Biological Activity
Triazole derivatives, including the compound , are known for their diverse biological activities. These include:
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Antimicrobial Activity: Triazoles often exhibit antifungal and antibacterial properties.
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Anticancer Activity: Some triazoles have shown potential as anticancer agents due to their ability to interact with cellular targets.
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Anti-inflammatory Activity: Certain triazole derivatives may exhibit anti-inflammatory effects, although specific data for this compound is not available.
Data Tables
Given the lack of specific data for 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide, we can consider related compounds for comparison:
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide | 344.82 | Antimicrobial, Anticancer |
| 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide | 396.89 | Antimicrobial, Anticancer |
| N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 449.9558 | Potential Antimicrobial |
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